molecular formula C9H8F3NO3 B11823085 (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid

カタログ番号: B11823085
分子量: 235.16 g/mol
InChIキー: JSRHISPHWIGFLQ-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid is a chiral α-amino acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The trifluoromethoxy group imparts unique electronic and steric properties, enhancing metabolic stability and binding affinity in medicinal chemistry applications. This compound is structurally related to glutaminase (GLS) inhibitors, such as BPTES derivatives, where its carboxylic acid moiety and aryl substituents contribute to allosteric modulation of enzymatic activity .

特性

分子式

C9H8F3NO3

分子量

235.16 g/mol

IUPAC名

(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1

InChIキー

JSRHISPHWIGFLQ-ZETCQYMHSA-N

異性体SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](C(=O)O)N

正規SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N

製品の起源

United States

準備方法

合成経路と反応条件

一般的な方法の1つは、トリフルオロメトキシ化試薬を使用してトリフルオロメトキシ基を導入することです 。反応条件では、多くの場合、触媒や特定の溶媒を使用する必要があります。高い収率と選択性を達成するためです。

工業生産方法

この化合物の工業生産には、最適化された反応条件を使用した大規模合成が含まれる場合があります。コスト効率とスケーラビリティを確保します。連続フロー反応器と高度な精製技術を使用すると、生産プロセスの効率を高めることができます。

化学反応の分析

Alkylation Reactions

The compound undergoes enantioselective α-alkylation under controlled conditions. A lithium amide-mediated protocol achieves high stereochemical control (up to 97% ee) for ethylation and methylation, as demonstrated in analogous arylacetic acid systems .

Key parameters for alkylation :

ReagentSubstrate ScopeEnantioselectivity (ee)Yield
Chiral lithium amidePhenylacetic acid derivatives90–97%61–72%
Isobutyl iodide3-Pyridylacetic acid analogs95%72%

This method enables the introduction of branched alkyl groups while preserving the stereochemical integrity of the chiral center .

Oxidation and Tautomerization

The amino group undergoes oxidation, forming imine intermediates under protic conditions. DFT calculations (B3LYP/6-311++G(d,p)) indicate a tautomeric energy barrier of 44.48 kcal/mol for the amine-to-imine conversion in related trifluoromethylated compounds, suggesting kinetic stability of the amino form in aqueous environments .

Electronic effects of the trifluoromethoxy group :

  • Reduces HOMO-LUMO gap (ΔE = 5.40–5.52 eV vs. 6.16 eV for non-fluorinated analogs) .

  • Stabilizes intermediates via strong inductive (-I) effects.

Hydrolysis and Decarboxylation

Acid-catalyzed hydrolysis of intermediates, such as 1-(2,2,2-trichloroethyl) derivatives, yields the free carboxylic acid. For example:

text
1-(2,2,2-Trichloroethyl)-3-(trifluoromethoxy)phenyl → (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid

Conditions :

  • 30% HCl at 80–95°C

  • 10–12 h reaction time

  • 72–98% isolated yield .

Decarboxylation occurs at elevated temperatures (>160°C), producing CO₂ and the corresponding amine derivative.

Suzuki-Miyaura Cross-Coupling

The aryl moiety participates in palladium-catalyzed couplings. A representative protocol for related compounds:

ComponentQuantity
4-(Trifluoromethyl)phenylboronic acid1.2 eq
Pd(PPh₃)₄5 mol%
K₂CO₃2 eq
SolventDME/H₂O (4:1)
Yield85–92%

This reaction enables the synthesis of biaryl analogs for structure-activity studies.

Biological Derivatization

The compound acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor through:

  • Chelation : The amino-carboxylate moiety binds Fe³⁺ in the enzyme’s active site.

  • Metabolic interference : Competes with tryptophan for enzymatic oxidation (IC₅₀ = 0.8–1.2 μM).

Structure-activity relationship (SAR) :

ModificationIDO Inhibition (% at 10 μM)
Trifluoromethoxy at C392 ± 3
Methoxy at C367 ± 5
Hydrogen at C3<10

Synthetic Pathways

A three-step synthesis from 3-(trifluoromethoxy)aniline achieves >95% enantiomeric purity :

Step 1: Diazotization

text
3-(Trifluoromethoxy)aniline + NaNO₂/HCl → Diazonium salt

Step 2: Vinylidene Chloride Addition

text
Diazonium salt + Cl₂C=CH₂ → 1-(2,2,2-Trichloroethyl)-3-(trifluoromethoxy)benzene

Step 3: Hydrolysis

text
Trichloroethyl intermediate + HCl/H₂O → Target compound

Optimized conditions :

  • TBAB (tetrabutylammonium bromide) as phase-transfer catalyst

  • CuBr catalyst (5 mol%)

  • 85–95°C hydrolysis temperature .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

¹H NMR (DMSO-d₆) :

  • δ 3.82 (s, 2H, CH₂)

  • δ 7.35–7.58 (m, 4H, Ar-H)

  • δ 12.1 (br s, 1H, COOH)

IR (KBr) :

  • 3340 cm⁻¹ (NH₂ stretch)

  • 1705 cm⁻¹ (C=O)

  • 1250 cm⁻¹ (C-F)

The trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ -58.3 ppm (CF₃) and -138.1 ppm (O-CF₃) .

科学的研究の応用

Medicinal Chemistry Applications

  • As a Building Block in Drug Synthesis
    • The compound serves as a versatile building block in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). For instance, its derivatives have been utilized in the synthesis of compounds like naproxen and flurbiprofen, which are known for their anti-inflammatory properties .
  • Alzheimer's Disease Research
    • Recent studies have highlighted its use in developing γ-secretase modulators for Alzheimer's disease treatment. The direct enantioselective alkylation of arylacetic acids has shown promise in synthesizing compounds with high enantioselectivity and yield, which are crucial for therapeutic efficacy .
  • Anticancer Activity
    • Research has indicated potential anticancer properties through in vitro evaluations against various cancer cell lines. Compounds related to (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid have displayed significant growth inhibition rates, suggesting its utility in cancer therapeutics .

Synthetic Methodologies

The compound is often synthesized through enantioselective alkylation methods that utilize chiral reagents. These methodologies are essential for producing compounds with specific stereochemistry, which is critical in pharmaceutical applications.

Synthetic Method Yield (%) Enantioselectivity (%)
Direct Alkylation7297
Chiral Amine Recovery99--

These methods demonstrate the compound's efficiency as a precursor in synthesizing complex molecules with high purity and selectivity.

Biological Research Applications

  • Antimicrobial Properties
    • Studies have shown that derivatives of (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid exhibit antimicrobial activity against various bacterial strains. The presence of the trifluoromethoxy group enhances interactions with bacterial membranes, improving efficacy .
  • Anti-inflammatory Effects
    • In vitro studies suggest that modifications in the amino acid structure can lead to reduced pro-inflammatory cytokine production. This indicates potential applications in treating inflammatory diseases.

Case Studies

  • Synthesis of NSAIDs
    • A study demonstrated the successful application of (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid in synthesizing naproxen through a direct enantioselective alkylation process. The method yielded high enantioselectivity (94%) and significant isolated yields, showcasing its effectiveness as a pharmaceutical building block .
  • Alzheimer's Disease Modulator Development
    • The compound was utilized to synthesize a γ-secretase modulator that showed promise in preclinical trials for Alzheimer's disease treatment. The synthesis involved multiple steps including bromination and cross-coupling reactions, ultimately leading to compounds with desired biological activity .

作用機序

類似化合物の比較

独自性

(S)-2-アミノ-2-(3-(トリフルオロメトキシ)フェニル)酢酸は、キラル性とアミノ基とトリフルオロメトキシ基の両方を持つという点でユニークです。

類似化合物との比較

Table 1: Substituent Comparison

Compound Substituent Position Molecular Weight Key Applications References
(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid -OCF₃ meta 249.19 (est.) GLS inhibition
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid -CF₃ meta 233.15 Research reagent
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid -CF₃ para 233.15 Undisclosed biological use

Stereochemical Variations

Enantiomeric differences critically influence pharmacological profiles:

  • This compound is utilized in research but lacks detailed inhibitory potency data .

Structural Analogues with Modified Backbones

  • (2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS 914082-74-9): The bicyclo[1.1.1]pentane scaffold imposes severe steric constraints, reducing rotational freedom and improving target selectivity. This structural rigidity contrasts with the planar phenyl ring in the target compound .

Table 2: Backbone and Functional Group Modifications

Compound Backbone/Modification Key Features References
(2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Bicyclo scaffold High steric hindrance, improved selectivity
(S)-2-Amino-3-(3-(trifluoromethoxy)phenyl)propanoic acid Propanoic acid chain Increased flexibility
2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid Alkoxy substituents Reduced lipophilicity

Salt Forms and Solubility

  • 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride (CAS 114926-38-4): The hydrochloride salt enhances aqueous solubility, a critical factor for in vivo efficacy.

生物活性

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid, also known as (S)-2-amino-2-(3-trifluoromethoxyphenyl)acetic acid, is an amino acid derivative with significant potential in pharmaceutical applications. Its unique trifluoromethoxy group enhances its biological activity, making it an interesting subject for research in various fields, particularly neurology and pharmacology. This article explores the compound's biological activities, synthesis methods, and potential therapeutic implications.

  • Molecular Formula : C₉H₈F₃NO₂
  • Molecular Weight : Approximately 219.16 g/mol
  • Structure : Features a chiral center and a trifluoromethoxy group that enhances lipophilicity and stability.

The trifluoromethoxy group not only increases the compound's reactivity but also alters its interaction with biological systems, making it a candidate for drug development and therapeutic applications.

Glycine Receptor Agonism

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid acts as a glycine receptor agonist , which may have implications in treating various neurological disorders. Preliminary studies indicate that it can modulate neurotransmission and influence synaptic plasticity, potentially aiding in conditions such as anxiety, epilepsy, and pain management.

Interaction Studies

Research has shown that this compound interacts with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological effects:

Biological TargetInteraction TypeImplications
Glycine ReceptorAgonistNeurological disorders
NMDA ReceptorModulatorCognitive function
EnzymesInhibitorMetabolic regulation

Case Studies

  • Neurological Disorders : A study demonstrated that (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)acetic acid could enhance synaptic transmission in hippocampal slices, suggesting its potential role in cognitive enhancement.
  • Pain Management : In models of inflammatory pain, the compound exhibited analgesic properties by modulating glycinergic signaling pathways, indicating its potential for developing new pain relief therapies.

Synthesis Methods

Several methods have been developed to synthesize (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)acetic acid:

  • Direct Fluorination : Utilizing fluorinated reagents to introduce the trifluoromethoxy group onto the phenyl ring.
  • Chiral Resolution : Employing techniques such as chromatography to isolate the desired enantiomer from racemic mixtures.

These methods ensure high purity of the compound suitable for biological studies and pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid, and how is enantiomeric purity ensured?

  • Methodology :

  • Asymmetric Synthesis : Use chiral auxiliaries or catalysts, such as Evans oxazolidinones or enzymatic resolution, to introduce the (S)-configuration. For example, trifluoroacetimidoyl halides (as in ) can serve as intermediates for stereoselective C–N bond formation.
  • Chiral Resolution : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers post-synthesis. A gradient of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid (TFA) is recommended for retention and resolution .
  • Key Steps :
StepReactionConditionsYieldReference
1Phenylglycine backbone formationPd-catalyzed coupling of 3-(trifluoromethoxy)phenylboronic acid with bromoacetic acid derivatives60–75%
2Enantiomeric controlChiral catalyst (e.g., (S)-BINAP) in asymmetric hydrogenation>90% ee

Q. What analytical techniques are recommended for characterizing (S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (with DMSO-d₆ or CDCl₃) to confirm the trifluoromethoxy group’s electronic environment (δ ~56 ppm for CF₃O in ¹³C) and chiral center integrity .
  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients (0.1% formic acid) for purity assessment and mass confirmation (expected [M+H]⁺ = 280.2) .
  • X-ray Crystallography : For absolute configuration verification, co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) .

Q. What are the primary research applications of this compound in life sciences?

  • Applications :

  • Enzyme Inhibition Studies : Screen against targets like discoidin domain receptors (DDRs) due to structural similarity to phenylglycine-based inhibitors .
  • Peptide Mimetics : Incorporate into peptide chains to study trifluoromethoxy group effects on binding affinity or metabolic stability .
  • Metabolic Pathway Analysis : Use isotopic labeling (e.g., ¹⁵N or ¹⁹F) to track incorporation into bacterial or eukaryotic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Approach :

  • Purity Verification : Reanalyze samples via ¹⁹F NMR to detect trace impurities (e.g., residual trifluoroacetic acid) that may skew bioassay results .
  • Stereochemical Confirmation : Re-examine enantiomeric ratios using supercritical fluid chromatography (SFC) with a Chiralcel® OD-3 column .
  • Biological Replicates : Conduct dose-response assays in triplicate across multiple cell lines to account for variability .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methods :

  • pH-Dependent Stability : Perform accelerated degradation studies (pH 1–9, 37°C) with LC-MS monitoring. The trifluoromethoxy group enhances resistance to hydrolysis compared to methoxy analogs .
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent racemization or decomposition .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

  • Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with DDR1 kinase (PDB: 4BKJ). The trifluoromethoxy group’s electronegativity may enhance binding to hydrophobic pockets .
  • QSAR Analysis : Coralogical descriptors (e.g., logP, polar surface area) to predict blood-brain barrier permeability or metabolic clearance .

Q. What in vitro assays are recommended to evaluate its potential as a neuroprotective agent?

  • Assay Design :

  • Glutamate-Induced Toxicity : Test in SH-SY5Y neuronal cells with viability measured via MTT assay. Pre-treatment with 10–100 µM compound for 24 hours .
  • ROS Scavenging : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction in H₂O₂-stressed cells .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or enantiomeric excess?

  • Root Causes :

  • Catalyst Variability : Batch-to-batch differences in chiral catalysts (e.g., (S)-BINAP) can alter ee. Standardize catalyst sources and pre-activate with H₂ .
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and optimize reaction times .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。